Cas no 898753-88-3 (1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one)

1-(4-Bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one is a brominated and fluorinated aromatic ketone derivative with potential applications in pharmaceutical and organic synthesis. Its structure incorporates both electron-withdrawing (bromo, fluoro) and electron-donating (methyl) substituents, enabling versatile reactivity in cross-coupling reactions or as an intermediate in bioactive compound development. The presence of fluorine enhances metabolic stability, while the bromine offers a handle for further functionalization. The compound's well-defined aromatic framework ensures consistent performance in synthetic pathways. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity. Purity and structural precision make it a reliable choice for research and industrial applications requiring tailored aromatic ketone intermediates.
1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one structure
898753-88-3 structure
Product Name:1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
CAS No:898753-88-3
MF:C17H16BrFO
MW:335.210747718811
CID:1946016
PubChem ID:24726358
Update Time:2025-10-21

1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
    • 4'-BROMO-3-(2,5-DIMETHYLPHENYL)-2'-FLUOROPROPIOPHENONE
    • CTK5G3884
    • AG-H-63646
    • KB-189809
    • 898753-88-3
    • 1-(4-Bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)-1-propanone
    • AKOS016022250
    • DTXSID50644751
    • MFCD03843746
    • MDL: MFCD03843746
    • Inchi: 1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
    • InChI Key: SEMSCAPGMFMALF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)C(CCC1C=C(C)C=CC=1C)=O

Computed Properties

  • Exact Mass: 334.03700
  • Monoisotopic Mass: 334.03686g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 5.02050

1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one Pricemore >>

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1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one Related Literature

Additional information on 1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one

Introduction to 1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one (CAS No. 898753-88-3)

1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 898753-88-3, this molecule represents a unique structural framework that combines halogenated aromatic rings with alkyl substituents, making it a promising candidate for further exploration in drug discovery and synthetic chemistry. The presence of both bromine and fluorine atoms in its structure not only enhances its reactivity but also opens up diverse possibilities for functionalization and derivatization, which are critical for developing novel therapeutic agents.

The compound's molecular structure, featuring a 4-bromo-2-fluorophenyl group linked to a 2,5-dimethylphenyl moiety through a propanone backbone, suggests potential applications in the synthesis of bioactive molecules. The bromo and fluoro substituents are particularly noteworthy, as they are frequently employed in medicinal chemistry due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This makes 1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one an intriguing subject for researchers aiming to develop next-generation pharmaceuticals.

In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various biological pathways. The structural features of this compound align well with the criteria for designing molecules that can interact with biological targets such as enzymes and receptors. Specifically, the aromatic rings and the ketone group provide multiple sites for hydrogen bonding and hydrophobic interactions, which are essential for achieving high binding affinity. Furthermore, the alkyl chain connecting the two aromatic groups introduces flexibility, which can be exploited to optimize pharmacokinetic profiles.

One of the most compelling aspects of 1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one is its potential utility in the synthesis of more complex molecules. The bromine atom, in particular, serves as an excellent handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at specific positions on the aromatic rings, enabling the creation of libraries of derivatives with tailored biological activities. Similarly, the fluorine atom can be engaged in various chemical transformations, including nucleophilic substitution or metal-catalyzed reactions, further expanding the synthetic possibilities.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in drug design. The unique combination of substituents in 1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one makes it an ideal candidate for studying SAR. By systematically modifying individual parts of the molecule and evaluating changes in biological activity, researchers can gain valuable insights into how different structural features contribute to overall potency and selectivity. Such studies are crucial for identifying lead compounds that can be optimized further through iterative rounds of chemical modification.

The compound's relevance extends beyond academic research; it also holds promise for industrial applications. Pharmaceutical companies are constantly seeking novel building blocks to streamline their drug discovery pipelines. The versatility of 1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one makes it a valuable asset in such pipelines, offering chemists a flexible scaffold upon which they can construct more complex drug candidates. Additionally, its well-defined synthetic route ensures scalability and cost-effectiveness when produced on larger quantities.

Recent advancements in computational chemistry have further enhanced the utility of this compound. High-throughput virtual screening (HTVS) and molecular docking studies allow researchers to predict how different molecules might interact with biological targets before conducting expensive wet-lab experiments. The structural features of 1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one, including its aromatic rings and functional groups, make it an excellent candidate for these computational approaches. Such simulations can accelerate the discovery process by rapidly identifying promising candidates that warrant further experimental validation.

The potential applications of this compound are not limited to drug discovery alone; they also extend to materials science and agrochemicals. For instance, halogenated aromatic compounds are frequently used as intermediates in the synthesis of polymers and specialty chemicals due to their reactivity and stability under various conditions. Similarly, they play a role in developing novel pesticides and herbicides by providing specific structural motifs that enhance bioactivity against target organisms.

In conclusion,1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one (CAS No. 898753-88-3) represents a versatile and promising compound with broad applications across multiple scientific disciplines. Its unique structural features make it an excellent candidate for further exploration in pharmaceutical chemistry,drug development, synthetic organic chemistry,and materials science. As research continues to uncover new synthetic methods and biological activities,this molecule is poised to make significant contributions to scientific innovation.

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